molecular formula C8H7N3OS B12494861 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol

Cat. No.: B12494861
M. Wt: 193.23 g/mol
InChI Key: CERYQFXHZFTJCH-UHFFFAOYSA-N
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Description

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is a heterocyclic compound that features both an oxadiazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyridine-2-thiol derivative with a methyl-substituted oxadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Various reduced forms of the oxadiazole ring.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
  • 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
  • 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)pyridine-2-thiol

Uniqueness

3-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol is unique due to the presence of the methyl group on the oxadiazole ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacological properties compared to its analogs .

Properties

Molecular Formula

C8H7N3OS

Molecular Weight

193.23 g/mol

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C8H7N3OS/c1-5-10-7(12-11-5)6-3-2-4-9-8(6)13/h2-4H,1H3,(H,9,13)

InChI Key

CERYQFXHZFTJCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2=CC=CNC2=S

Origin of Product

United States

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